molecular formula C18H14Cl2N2O4Pd B14150930 cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) CAS No. 76295-00-6

cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II)

Cat. No.: B14150930
CAS No.: 76295-00-6
M. Wt: 499.6 g/mol
InChI Key: WYORXGXNXZEYNN-UHFFFAOYSA-L
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Description

cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II): is a coordination compound featuring palladium as the central metal ion

Preparation Methods

The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) typically involves the reaction of palladium(II) chloride with 2-oxo-2H-1-benzopyran-3-ylammine ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.

    Oxidation and Reduction Reactions: The palladium center can undergo oxidation or reduction, altering the oxidation state of the metal.

    Coordination Reactions: The compound can form complexes with other molecules or ions, expanding its coordination sphere.

Common reagents used in these reactions include halides, phosphines, and other coordinating ligands. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) involves coordination to target molecules, such as DNA or proteins, through its palladium center. This coordination can lead to the disruption of biological processes, making it a potential candidate for therapeutic applications. The specific pathways and molecular targets depend on the context of its use .

Comparison with Similar Compounds

cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) can be compared with similar compounds such as:

The uniqueness of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloropalladium(II) lies in its specific coordination environment and the reactivity of the palladium center, which can be fine-tuned for various applications.

Properties

CAS No.

76295-00-6

Molecular Formula

C18H14Cl2N2O4Pd

Molecular Weight

499.6 g/mol

IUPAC Name

3-aminochromen-2-one;palladium(2+);dichloride

InChI

InChI=1S/2C9H7NO2.2ClH.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5H,10H2;2*1H;/q;;;;+2/p-2

InChI Key

WYORXGXNXZEYNN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.[Cl-].[Cl-].[Pd+2]

Origin of Product

United States

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